(3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate
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Overview
Description
(3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include aldol condensation, esterification, and selective reduction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and esters. It may also serve as a probe to investigate metabolic pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with advanced properties.
Mechanism of Action
The mechanism by which (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl propionate
- (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl butyrate
Uniqueness
What sets (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Properties
CAS No. |
648903-61-1 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[(3R)-4-formyl-3-(3-oxoprop-1-en-2-yl)hex-4-enyl] acetate |
InChI |
InChI=1S/C12H16O4/c1-4-11(8-14)12(9(2)7-13)5-6-16-10(3)15/h4,7-8,12H,2,5-6H2,1,3H3/t12-/m1/s1 |
InChI Key |
LZLXLOXEZLDAJS-GFCCVEGCSA-N |
Isomeric SMILES |
CC=C(C=O)[C@H](CCOC(=O)C)C(=C)C=O |
Canonical SMILES |
CC=C(C=O)C(CCOC(=O)C)C(=C)C=O |
Origin of Product |
United States |
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